![molecular formula C6H6N4O B1384389 6-氨基吡咯并[2,1-f][1,2,4]三嗪-4(3H)-酮 CAS No. 1160995-01-6](/img/structure/B1384389.png)

6-氨基吡咯并[2,1-f][1,2,4]三嗪-4(3H)-酮

描述

Pyrrolo[2,1-f][1,2,4]triazines are important scaffolds in a number of active pharmaceutical ingredients with a broad range of biological activities to treat broad-spectrum viral infections .

Synthesis Analysis

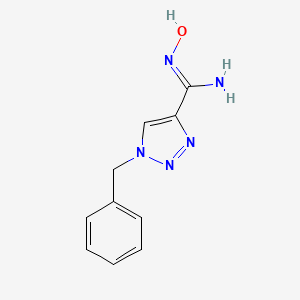

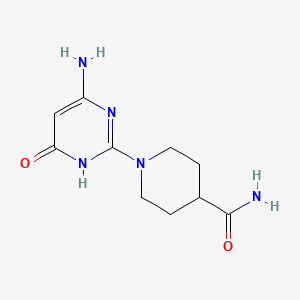

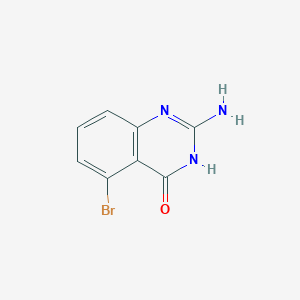

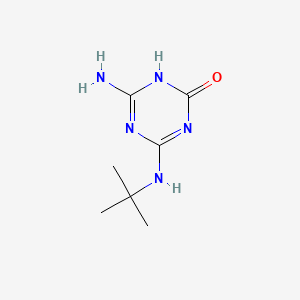

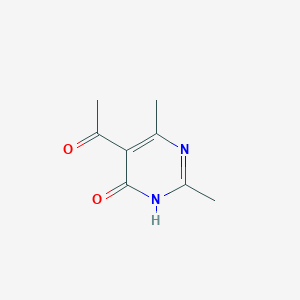

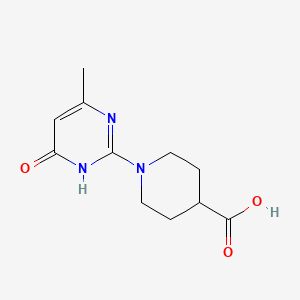

The synthesis of “6-Aminopyrrolo[2,1-f][1,2,4]triazin-4(3H)-one” involves several steps. The base NaH is applied to deprotonate 2-cyanopyrrole, and then an in situ prepared monochloramine solution is utilized for the N-amination. This is followed by cyclization with formamidine acetate to produce the required pyrrolo[2,1-f][1,2,4]triazine . A second-generation synthesis employs continuous flow chemistry tools, adapting the amination step to continuous flow by applying in situ monochloramine synthesis and utilizing a process-friendly soluble base KO t-Bu .Molecular Structure Analysis

The molecular structure of “6-Aminopyrrolo[2,1-f][1,2,4]triazin-4(3H)-one” is complex and involves several functional groups. The molecule contains a pyrrole ring fused with a triazine ring, which is further substituted with an amino group .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “6-Aminopyrrolo[2,1-f][1,2,4]triazin-4(3H)-one” include deprotonation, N-amination, and cyclization . The reactions are carried out under controlled conditions to ensure the correct formation of the product .科学研究应用

Enantioselective β-C(sp3)–H Arylation of Amides

- Scientific Field: Organic & Biomolecular Chemistry

- Application Summary: This compound is used in the enantioselective benzylic β-C(sp3)–H arylation of amides via synergistic nickel and photoredox catalysis .

- Methods of Application: The C–H bond is activated by a bromine-radical-mediated C–H cleavage. This is a mild yet straightforward protocol .

- Results: This method provides arylation products in up to 96% yield and with up to 95% ee .

Synthesis of Fused 2-Aminopyrroles

- Scientific Field: Synthetic Chemistry

- Application Summary: “6-Aminopyrrolo[2,1-f][1,2,4]triazin-4(3H)-one” is used in the synthesis of fused 2-aminopyrroles via geminal enediamines and π-deficient 1,2-dihaloarenes .

- Methods of Application: The two-step methodology includes aromatic nucleophilic substitution of the activated halogen of dihaloarene with enediamine C -nucleophilic center followed by Cu-catalyzed intramolecular N -arylation .

- Results: This approach allows access to a variety of 2-amino-6-nitroindoles and 6-aminopyrrolo [3,2- d ]pyrimidines (including N -mono- and N, N -disubstituted) in moderate and good yields under mild conditions .

Synthesis of Pyrrolo[2,1-f][1,2,4]triazin-4(3H)-ones

- Scientific Field: Organic Chemistry

- Application Summary: “6-Aminopyrrolo[2,1-f][1,2,4]triazin-4(3H)-one” is used in the synthesis of pyrrolo[2,1-f][1,2,4]triazin-4(3H)-ones .

- Methods of Application: The synthesis involves nucleophile-induced rearrangement of pyrrolooxadiazines and regioselective intramolecular cyclization of 1,2-biscarbamoyl-substituted 1H-pyrroles .

- Results: The results of this synthesis are not specified in the source .

Antiviral Drug Synthesis

- Scientific Field: Pharmacology

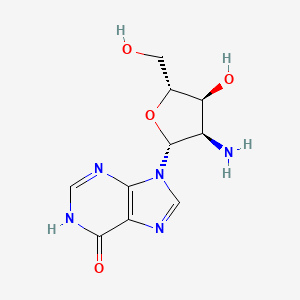

- Application Summary: This compound is used in the synthesis of GS-441524, an antiviral drug .

- Methods of Application: The compound is phosphorylated to the active triphosphate metabolite which incorporates into RNA .

- Results: It shows broad-spectrum activity in cell-based assays against various viruses .

Antiviral Drug Synthesis

- Scientific Field: Pharmacology

- Application Summary: This compound is used in the synthesis of GS-441524, an antiviral drug .

- Methods of Application: The compound is phosphorylated to the active triphosphate metabolite which incorporates into RNA .

- Results: It shows broad-spectrum activity in cell-based assays against various viruses .

Synthesis of Pyrrolo[2,1-f][1,2,4]triazin-4(3H)-ones

- Scientific Field: Organic Chemistry

- Application Summary: “6-Aminopyrrolo[2,1-f][1,2,4]triazin-4(3H)-one” is used in the synthesis of pyrrolo[2,1-f][1,2,4]triazin-4(3H)-ones .

- Methods of Application: The synthesis involves nucleophile-induced rearrangement of pyrrolooxadiazines and regioselective intramolecular cyclization of 1,2-biscarbamoyl-substituted 1H-pyrroles .

- Results: The results of this synthesis are not specified in the source .

Hydrophilic Sulfonated Bis-1,2,4-triazine Ligands

- Scientific Field: Chemistry

- Application Summary: This compound is used in the synthesis of hydrophilic 6,6′-bis (1,2,4-triazin-3-yl)-2,2′-bipyridine (BTBP) and 2,9-bis (1,2,4-triazin-3-yl)-1,10-phenanthroline (BTPhen) ligands .

- Methods of Application: The synthesis involves the use of this compound as a key intermediate .

- Results: These ligands have applications as actinide (iii) selective aqueous complexing agents .

未来方向

属性

IUPAC Name |

6-amino-3H-pyrrolo[2,1-f][1,2,4]triazin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N4O/c7-4-1-5-6(11)8-3-9-10(5)2-4/h1-3H,7H2,(H,8,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMZNEVILVDRPRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=O)NC=NN2C=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80680526 | |

| Record name | 6-Aminopyrrolo[2,1-f][1,2,4]triazin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80680526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Aminopyrrolo[2,1-f][1,2,4]triazin-4(3H)-one | |

CAS RN |

1160995-01-6 | |

| Record name | 6-Aminopyrrolo[2,1-f][1,2,4]triazin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80680526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-(aminomethyl)-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1384314.png)

![2-amino-7-methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B1384317.png)